molecular formula C12H15IN2O3 B1392873 tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate CAS No. 1214932-35-0

tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

Cat. No. B1392873
M. Wt: 362.16 g/mol
InChI Key: WUIDSMOCKFSZBA-UHFFFAOYSA-N
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Description

“tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate” is a chemical compound with the molecular formula C12H15IN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)N1CCOc2nc(I)ccc12 . This string is a line notation for encoding molecular structures and is widely used in chemical informatics.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.16 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrido[4,3-b][1,4]oxazine and Imidazo[1,2-a]pyridine Derivatives

    • Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, showcasing an approach to creating pyrido[4,3-b][1,4]oxazine derivatives (Arrault et al., 2002).
  • Crystallography and Hydrogen Bonding Analysis in Related Compounds

    • A study of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including the analysis of hydrogen bonding and molecular chains in these structures, provides insights into the structural dynamics of related compounds (Castillo et al., 2009).
  • Synthesis and Characterization of Schiff Base Compounds

    • Research into the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and related Schiff base compounds, including X-ray crystallography and DFT analyses, contributes to understanding the properties of structurally similar tert-butyl carboxylates (Çolak et al., 2021).

Chemical Reactions and Derivatives

  • Anionic Cascade Recyclization Reactions

    • Research on the treatment of tert-butyl acetates with alkyl lithiums and the resulting cascade reactions to form various carboxylates demonstrates the chemical reactivity and potential applications in synthesizing diverse derivatives (Ivanov, 2020).
  • Synthesis of Piperidine Derivatives

    • A study on intramolecular nucleophilic opening of oxirane rings in tert-butyl carboxylates, leading to the synthesis of various piperidine derivatives, showcases another aspect of chemical versatility and application (Moskalenko & Boev, 2014).
  • Formation of Isoxazole Derivatives

    • The formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from isoxazole-3-ol under specific conditions contributes to our understanding of the reactivity and potential applications of tert-butyl carboxylate compounds (Brehm et al., 1991).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It is recommended to handle it with care, following standard safety procedures for handling chemicals.

properties

IUPAC Name

tert-butyl 6-iodo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDSMOCKFSZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679046
Record name tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

CAS RN

1214932-35-0
Record name tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
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tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
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tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
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tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Reactant of Route 5
tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Reactant of Route 6
tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate

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